molecular formula C21H16O4 B15186193 Trifolirhizin, tetraacetate CAS No. 6896-09-9

Trifolirhizin, tetraacetate

Cat. No.: B15186193
CAS No.: 6896-09-9
M. Wt: 332.3 g/mol
InChI Key: PZJNKPPLOOUCOV-UHFFFAOYSA-N
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Description

Trifolirhizin, tetraacetate is a derivative of trifolirhizin, a pterocarpan flavonoid isolated from the roots of Sophora flavescens. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and osteogenic properties . The tetraacetate form is an acetylated derivative, which can enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifolirhizin, tetraacetate typically involves the acetylation of trifolirhizin. The process begins with the isolation of trifolirhizin from the roots of Sophora flavescens. The isolated trifolirhizin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of trifolirhizin from plant material using solvents like methanol or ethanol. The extracted trifolirhizin is then purified and subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Trifolirhizin, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifolirhizin, tetraacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Trifolirhizin, tetraacetate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This modification can lead to improved therapeutic efficacy and broader applications in scientific research .

Properties

CAS No.

6896-09-9

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(furan-2-yl)-6-(2-phenylethoxy)chromen-4-one

InChI

InChI=1S/C21H16O4/c22-18-14-21(20-7-4-11-24-20)25-19-9-8-16(13-17(18)19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14H,10,12H2

InChI Key

PZJNKPPLOOUCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4

Origin of Product

United States

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